molecular formula C9H6BrF3N2 B13936050 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13936050
M. Wt: 279.06 g/mol
InChI Key: LASGIDVQBXEDMI-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound featuring a benzimidazole core substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole typically involves the bromination of 1-methyl-2-(trifluoromethyl)-1H-benzimidazole. This can be achieved by treating the starting material with bromine in a suitable solvent such as acetic acid or dichloromethane under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to modify other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include 5-azido-1-methyl-2-(trifluoromethyl)-1H-benzimidazole or 5-thio-1-methyl-2-(trifluoromethyl)-1H-benzimidazole.

    Oxidation: Products include 5-bromo-1-methyl-2-(trifluoromethyl)benzoic acid or 5-bromo-1-methyl-2-(trifluoromethyl)benzaldehyde.

    Reduction: Products include 1-methyl-2-(trifluoromethyl)-1H-benzimidazole or partially reduced derivatives.

Scientific Research Applications

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, or anticancer activities.

    Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for functionalized materials with specific electronic properties.

    Biological Studies: It can be employed as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both bromine and trifluoromethyl groups on the benzimidazole core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

5-bromo-1-methyl-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C9H6BrF3N2/c1-15-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3

InChI Key

LASGIDVQBXEDMI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1C(F)(F)F

Origin of Product

United States

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